molecular formula C14H16N4OS B2599432 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea CAS No. 1797084-64-0

1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea

Cat. No.: B2599432
CAS No.: 1797084-64-0
M. Wt: 288.37
InChI Key: IHKGMBKFDXUVAZ-UHFFFAOYSA-N
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Description

1-Phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a urea derivative featuring a phenyl group and a pyrrolidine ring substituted with a thiazole moiety. This compound belongs to the phenyl-thiazolylurea class, which has garnered attention for its role as a bacterial phenylalanyl-tRNA synthetase (PheRS) inhibitor. The thiazole ring and pyrrolidine scaffold are critical for binding to the Phe-binding site of bacterial PheRS, while structural variations in substituents influence selectivity and potency against bacterial vs. mammalian homologs . Co-crystallization studies with Pseudomonas aeruginosa PheRS (PaPheRS) reveal that the 1-phenyl-3-(thiazol-2-yl)urea moiety inserts into the active site, with key interactions involving bacterial-specific residues Met99 and Phe169 .

Properties

IUPAC Name

1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-13(16-11-4-2-1-3-5-11)17-12-6-8-18(10-12)14-15-7-9-20-14/h1-5,7,9,12H,6,8,10H2,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKGMBKFDXUVAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=CC=CC=C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using the Hantzsch method, which involves the cyclization of α-haloketones with thioamides.

    Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by reduction.

    Coupling of the Thiazole and Pyrrolidine Rings: The thiazole and pyrrolidine rings are coupled through a urea linkage. This can be achieved by reacting the amine group of the pyrrolidine ring with an isocyanate derivative of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the phenyl and thiazole rings.

    Reduction: Reduced forms of the urea linkage or the thiazole ring.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is C14H16N4OS. Its structure features a thiazole ring, a pyrrolidine moiety, and a phenyl group, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of urea derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

Bacterial Strain Zone of Inhibition (mm) Comparison Drug Zone of Inhibition (mm)
Staphylococcus aureus20Ampicillin24
Escherichia coli22Ampicillin21
Pseudomonas aeruginosa17Ampicillin22

These results indicate that the compound exhibits comparable or superior antibacterial efficacy against certain strains compared to standard antibiotics .

Antiparasitic Activity

The compound has been investigated for its antiparasitic effects, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. In murine models, it demonstrated complete cures in both early and late-stage infections, indicating its potential as a lead compound for drug development against this disease .

Structure-Based Drug Design

The design and synthesis of this compound have been guided by structure-based drug design principles. This approach allows researchers to optimize the compound's interaction with biological targets through computational modeling and molecular docking studies . Such methodologies have been instrumental in enhancing the efficacy and specificity of the compound in therapeutic applications.

Case Studies

Case Study 1: Antibacterial Screening
In a study evaluating various derivatives for antibacterial activity, this compound was synthesized and screened against multiple bacterial strains. The results indicated that this compound had significant inhibitory effects on Gram-positive and Gram-negative bacteria, outperforming several traditional antibiotics in specific cases .

Case Study 2: Antiparasitic Efficacy
Another investigation focused on the antiparasitic properties of this urea derivative. The study involved administering the compound to infected mice and monitoring their health outcomes over several weeks. The results showed a complete elimination of parasitic load in treated subjects compared to controls .

Mechanism of Action

The mechanism of action of 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with enzyme active sites, while the phenyl and pyrrolidine rings can enhance binding affinity and specificity. This compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Selectivity and Mechanism of Action

  • Thiazole Role : The thiazole ring in the target compound enables π-π stacking with Phe169 in bacterial PheRS, a residue replaced by Asn in mammalian homologs. This confers selectivity .
  • Electron-Withdrawing Groups : Compounds like the trifluoroacetyl derivative () may enhance binding through electronegative effects but compromise solubility due to increased hydrophobicity .
  • Sulfonamide Linkers : GAX’s sulfonamide group extends into the tRNA-binding site of PheRS, enabling dual-site inhibition and broader-spectrum activity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Hydroxymethylpyrazole-substituted ureas () exhibit higher aqueous solubility due to polar groups, contrasting with the target compound’s moderate solubility .
  • Metabolic Stability : Pyridinyl-thiazole derivatives () may face faster hepatic clearance due to aromatic amine groups, whereas the target compound’s pyrrolidine-thiazole system offers balanced stability .

Research Findings and Key Insights

Co-Crystallization Studies : The target compound’s thiazole ring directly interacts with Met99 in PaPheRS, a residue replaced by Leu in mammalian homologs. This interaction is absent in analogs lacking the thiazole (e.g., ), explaining their lower selectivity .

Substituent Effects :

  • Sulfonamide-containing derivatives (e.g., GAX) exhibit broader-spectrum activity but may face higher toxicity due to off-target interactions .
  • Fluorinated groups (e.g., trifluoroacetyl in ) improve binding affinity but require formulation adjustments to mitigate solubility issues .

Bacterial vs. Mammalian Selectivity : Structural conservation of Phe169 and Met99 in bacterial PheRS across species (e.g., Staphylococcus aureus, Escherichia coli) suggests the target compound’s applicability against multidrug-resistant pathogens .

Biological Activity

1-Phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H18N4OS\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{OS}

This compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring further enhances its pharmacological profile.

Antitumor Activity

Research indicates that compounds containing thiazole and pyrrolidine rings exhibit significant antitumor properties. For instance, derivatives of thiazole have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain thiazole-bearing compounds demonstrated IC50 values less than 2 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)
Compound 1A4311.61 ± 1.92
Compound 2Jurkat1.98 ± 1.22
Compound 3HT-29<2.00

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been documented. For example, a series of pyrrolidinone analogs were synthesized and tested for their ability to prevent seizures in animal models. The most active compound in this series showed significant efficacy in eliminating the tonic extensor phase of seizures .

Antimicrobial Activity

The antimicrobial potential of compounds similar to this compound has been explored extensively. Studies have demonstrated that these compounds exhibit activity against a range of bacteria and fungi. One study reported minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

CompoundTarget OrganismMIC (mg/mL)
Compound AS. aureus0.0039
Compound BE. coli0.025

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : Thiazole derivatives often interact with key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : These compounds may act on various receptors to exert their anticonvulsant effects.
  • Membrane Disruption : Some studies suggest that antimicrobial activity may stem from the ability of these compounds to disrupt bacterial membranes.

Case Studies

Recent studies have focused on the synthesis and evaluation of novel thiazole-pyrrolidine derivatives:

  • A study published in Drug Target Insights investigated the synthesis of new compounds based on the thiazole-pyrrolidine scaffold and assessed their biological activities through in vitro assays . The results indicated promising anticancer activities with some derivatives exhibiting enhanced potency compared to standard treatments.

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-phenyl-3-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]urea, and what reaction conditions are critical for yield optimization?

A: The compound is typically synthesized via a urea-forming reaction between an isocyanate and an amine. A common approach involves reacting phenyl isocyanate with 1-(1,3-thiazol-2-yl)pyrrolidin-3-amine under inert solvents like dichloromethane or toluene, with a base (e.g., triethylamine) to neutralize HCl byproducts . Reflux conditions (e.g., 80–100°C) are critical to ensure complete conversion. Yield optimization often requires controlled stoichiometry (1:1 molar ratio of isocyanate to amine) and anhydrous conditions to prevent hydrolysis of intermediates .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this urea derivative, and how can structural ambiguities be resolved?

A: Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm the urea linkage (NH peaks at δ 6.5–8.0 ppm) and aromatic/thiazole protons.
  • FT-IR : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
    For resolving ambiguities (e.g., tautomerism in the thiazole ring), X-ray crystallography is definitive . Computational modeling (DFT) can also predict stable conformers .

Advanced Synthesis Challenges

Q. Q3. How can side reactions like intramolecular cyclization be minimized during synthesis?

A: Intramolecular cyclization (e.g., forming oxazine byproducts) is a known issue in urea syntheses. Strategies include:

  • Using bulky solvents (e.g., toluene) to sterically hinder cyclization.
  • Lowering reaction temperatures to slow down competing pathways.
  • Introducing protecting groups on reactive sites (e.g., pyrrolidine nitrogen) before urea formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product .

Q. Q4. What computational tools are recommended for predicting reaction pathways and optimizing synthetic protocols?

A: Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and reaction energetics. Software like ICReDD integrates computational and experimental data to screen reaction conditions (e.g., solvent, catalyst) and predict yields . For example, DFT-based transition state analysis can identify energy barriers for side reactions, guiding experimental parameter adjustments .

Pharmacological and Biological Evaluation

Q. Q5. What in vitro assays are suitable for preliminary biological screening of this compound?

A: Common assays include:

  • Kinase inhibition : Fluorescence-based ADP-Glo™ assays for target engagement.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic index.

Q. Q6. How can structure-activity relationship (SAR) studies be designed to improve potency?

A: Systematic modifications include:

  • Phenyl ring substitution : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance hydrogen bonding.
  • Thiazole modification : Replace thiazole with oxazole or pyridine to alter π-π stacking.
  • Pyrrolidine ring functionalization : Add methyl or hydroxymethyl groups to improve solubility . Biological data should be analyzed using multivariate regression to correlate structural changes with activity .

Data Analysis and Reproducibility

Q. Q7. How should researchers address contradictory biological activity data across studies?

A: Contradictions often arise from assay variability (e.g., cell line differences, incubation times). Mitigation strategies:

  • Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).
  • Validate results with orthogonal assays (e.g., enzymatic vs. cell-based).
  • Perform meta-analyses of published data to identify trends or outliers .

Q. Q8. What analytical methods ensure batch-to-batch consistency in the absence of vendor-provided purity data?

A: When purity data are unavailable (common for rare chemicals ), researchers should:

  • Use HPLC/LC-MS with UV detection (λ = 254 nm) to quantify impurities.
  • Perform elemental analysis (C, H, N, S) to confirm stoichiometry.
  • Compare spectroscopic profiles (¹H NMR, IR) with literature references .

Safety and Toxicity Profiling

Q. Q9. What safety precautions are recommended for handling this compound in the lab?

A: Based on analogs like 1-(5-(tert-butyl)isoxazol-3-yl)urea derivatives :

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation (H335 hazard).
  • Store at –20°C under inert gas (argon) to prevent degradation.

Q. Q10. How can early-stage toxicity be assessed preclinically?

A: Initial screens include:

  • Ames test for mutagenicity.
  • hERG channel inhibition assay (patch-clamp) to assess cardiac risk.
  • Hepatotoxicity : CYP450 inhibition assays in microsomes.
    For in vivo studies, zebrafish embryos are cost-effective for acute toxicity profiling .

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